molecular formula C11H14N2O2 B130944 Ethyl 3-allylaminopyridine-4-carboxylate CAS No. 157361-40-5

Ethyl 3-allylaminopyridine-4-carboxylate

Cat. No. B130944
M. Wt: 206.24 g/mol
InChI Key: GPEXVHLAJSQHIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-allylaminopyridine-4-carboxylate is a chemical compound that has been widely studied due to its potential applications in medicinal chemistry. It is a pyridine-based compound that has an allylamine functional group and an ethyl ester group. This compound has shown promising results in scientific research for its potential use in the treatment of various diseases.

Mechanism Of Action

The mechanism of action of Ethyl 3-allylaminopyridine-4-carboxylate is not fully understood. However, it is believed that this compound exerts its therapeutic effects by inhibiting specific enzymes or proteins involved in disease processes.

Biochemical And Physiological Effects

Ethyl 3-allylaminopyridine-4-carboxylate has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, as well as the growth of various fungi and bacteria. Additionally, this compound has been shown to have antioxidant and anti-inflammatory properties.

Advantages And Limitations For Lab Experiments

The advantages of using Ethyl 3-allylaminopyridine-4-carboxylate in lab experiments include its potential therapeutic applications and its ability to inhibit the growth of cancer cells, fungi, and bacteria. However, the limitations of using this compound in lab experiments include its complex synthesis process and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research on Ethyl 3-allylaminopyridine-4-carboxylate. One potential direction is to investigate its potential use in the treatment of other diseases, such as cardiovascular disease and diabetes. Additionally, further research is needed to fully understand its mechanism of action and to optimize its synthesis process for potential use in drug development. Finally, the potential toxicity of this compound needs to be investigated to ensure its safety for use in humans.

Synthesis Methods

The synthesis of Ethyl 3-allylaminopyridine-4-carboxylate can be achieved through a multistep process. The first step involves the reaction of 3-aminopyridine with allyl bromide to form 3-allylaminopyridine. This compound is then reacted with ethyl chloroformate to form Ethyl 3-allylaminopyridine-4-carboxylate.

Scientific Research Applications

Ethyl 3-allylaminopyridine-4-carboxylate has been extensively studied for its potential use in medicinal chemistry. It has been shown to exhibit antitumor, antifungal, and antibacterial activity. Additionally, this compound has been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

CAS RN

157361-40-5

Product Name

Ethyl 3-allylaminopyridine-4-carboxylate

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

ethyl 3-(prop-2-enylamino)pyridine-4-carboxylate

InChI

InChI=1S/C11H14N2O2/c1-3-6-13-10-8-12-7-5-9(10)11(14)15-4-2/h3,5,7-8,13H,1,4,6H2,2H3

InChI Key

GPEXVHLAJSQHIM-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(C=NC=C1)NCC=C

Canonical SMILES

CCOC(=O)C1=C(C=NC=C1)NCC=C

synonyms

4-Pyridinecarboxylicacid,3-(2-propenylamino)-,ethylester(9CI)

Origin of Product

United States

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